molecular formula C13H13F3N6O4S3 B1203779 Cefazaflur CAS No. 58665-96-6

Cefazaflur

Cat. No.: B1203779
CAS No.: 58665-96-6
M. Wt: 470.5 g/mol
InChI Key: HGXLJRWXCXSEJO-GMSGAONNSA-N
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Description

  • Chemical Reactions Analysis

    • Cefazaflur undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are specific to each reaction type.
    • Major products formed from these reactions depend on the specific reaction pathway.
  • Scientific Research Applications

    • Cefazaflur finds applications in:

        Chemistry: As a tool for studying antibiotic mechanisms and structure-activity relationships.

        Biology: Investigating bacterial cell wall synthesis inhibition.

        Medicine: Treating bacterial infections.

        Industry: Used in pharmaceutical production.

  • Mechanism of Action

    • Cefazaflur exerts its effects by inhibiting bacterial cell wall synthesis.
    • It targets penicillin-binding proteins (PBPs) involved in peptidoglycan formation.
    • The disruption of cell wall integrity leads to bacterial cell death.
  • Comparison with Similar Compounds

    • Cefazaflur’s uniqueness lies in its lack of a C-7 arylamide side chain.
    • Similar compounds include other cephalosporins like cephacetrile.

    Properties

    CAS No.

    58665-96-6

    Molecular Formula

    C13H13F3N6O4S3

    Molecular Weight

    470.5 g/mol

    IUPAC Name

    (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

    InChI

    InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1

    InChI Key

    HGXLJRWXCXSEJO-GMSGAONNSA-N

    SMILES

    CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Isomeric SMILES

    CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Canonical SMILES

    CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Key on ui other cas no.

    58665-96-6

    Synonyms

    cefazaflur
    SK and F 59962
    SK and F-59962
    SKF 59962

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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